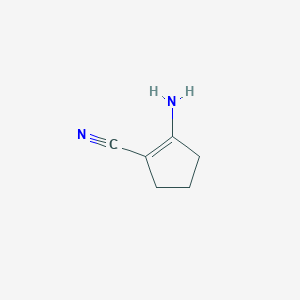
2-乙基-2-甲基-1,3-二氧戊环
概述
描述
2-Ethyl-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.1583 g/mol . It is a cyclic acetal, specifically a dioxolane, which is a five-membered ring containing two oxygen atoms. This compound is known for its stability and is often used as a protecting group in organic synthesis .
科学研究应用
2-Ethyl-2-methyl-1,3-dioxolane is widely used in scientific research due to its stability and reactivity:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and as a solvent in various industrial processes.
作用机制
Target of Action
2-Ethyl-2-methyl-1,3-dioxolane is a chemical compound with the formula C6H12O2 It has been employed as a reagent in the selective ketalization of 1-oxo functions .
Mode of Action
The mode of action of 2-Ethyl-2-methyl-1,3-dioxolane involves its interaction with 1-oxo functions. It is used as a reagent in the selective ketalization of 1-oxo functions of certain compounds . Ketalization is a process in organic chemistry where ketones or aldehydes react with alcohols to form a ketal or acetal.
Biochemical Pathways
Its role in the ketalization process suggests that it may influence the metabolic pathways of compounds containing 1-oxo functions .
Pharmacokinetics
Its boiling point is116-117 °C , and its density is 0.929 g/mL at 25 °C , which can influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of 2-Ethyl-2-methyl-1,3-dioxolane is the formation of a ketal or acetal through the process of ketalization . This can alter the chemical structure and properties of the target compound.
Action Environment
The action of 2-Ethyl-2-methyl-1,3-dioxolane can be influenced by various environmental factors. For instance, its boiling point and density suggest that temperature and pressure can affect its state and reactivity . .
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods: Industrial production of 2-ethyl-2-methyl-1,3-dioxolane typically involves the same acetalization process but on a larger scale. The use of efficient water removal techniques, such as molecular sieves or orthoesters, is crucial to drive the reaction to completion .
化学反应分析
Types of Reactions: 2-Ethyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents such as potassium permanganate and chromium trioxide.
Reduction: It can be reduced by agents like lithium aluminium hydride and sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium and Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
相似化合物的比较
- 2-Methyl-1,3-dioxolane
- 2-Butanone cyclic ethylene acetal
- 2-Methyl-2-ethyl-1,3-dioxolane
Comparison: 2-Ethyl-2-methyl-1,3-dioxolane is unique due to its specific substituents, which provide distinct steric and electronic properties. Compared to 2-methyl-1,3-dioxolane, the ethyl group in 2-ethyl-2-methyl-1,3-dioxolane offers increased steric hindrance, affecting its reactivity and stability .
属性
IUPAC Name |
2-ethyl-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZFLZYXYGBAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059565 | |
| Record name | 2-Ethyl-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-39-6 | |
| Record name | 2-Ethyl-2-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-ethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-methyl-1,3-dioxolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-ETHYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y488VJJ1FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-ethyl-2-methyl-1,3-dioxolane a useful starting material in organic synthesis?
A1: 2-Ethyl-2-methyl-1,3-dioxolane serves as a protecting group for ketones. This allows chemists to perform reactions on other parts of a molecule without affecting the ketone functionality. The dioxolane group can then be easily removed to regenerate the original ketone. In the provided research, 2-ethyl-2-methyl-1,3-dioxolane is used as a precursor in the synthesis of 1-bromo-3-buten-2-one [1, 2] and 1-bromo-3-butyn-2-one [3].
Q2: What is the key reaction involved in converting 2-ethyl-2-methyl-1,3-dioxolane to the target compounds?
A2: The key reaction is the deprotection of the dioxolane group to reveal the ketone. This can be achieved through different methods. The research describes two primary methods: 1. Formolysis: Using formic acid for deprotection, which yields the desired product over a period of 6-10 hours. [1, 2, 3]2. Acid Hydrolysis Under Microwave Activation: This method utilizes acidic conditions and microwave irradiation (100 °C, 8–10 min) for a significantly faster deprotection. [2]
Q3: What are the advantages of using microwave-assisted synthesis in this context?
A3: As demonstrated in the synthesis of 1-bromo-3-buten-2-one, microwave-assisted acid hydrolysis offers a faster reaction rate compared to traditional formolysis. The reaction time is reduced from several hours to a matter of minutes, resulting in increased efficiency. [2]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B31230.png)








